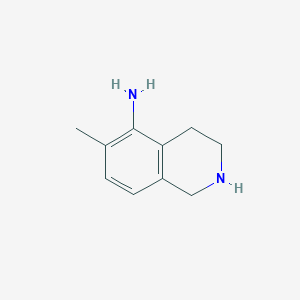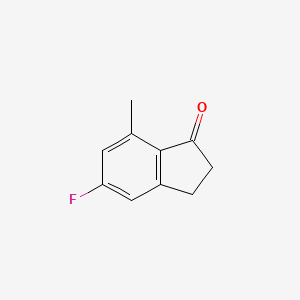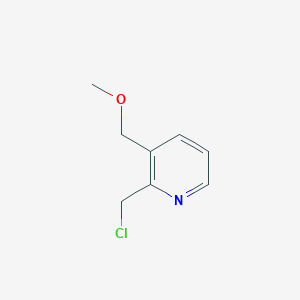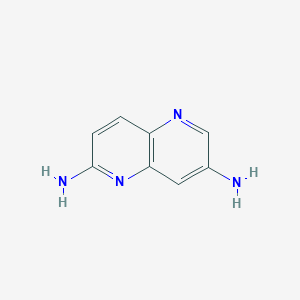
(Z)-3-Methyl-4H-chromen-4-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-メチル-4H-クロメン-4-オンオキシムは、オキシム類に属する有機化合物です。オキシムは、二重結合を介して炭素原子に結合したヒドロキシルアミン基の存在を特徴としています。この化合物は、様々な植物に見られる天然化合物の一種であるクロモンである4H-クロメン-4-オンの誘導体です。この化合物中のオキシム基は、様々な科学および産業用途で価値のある独特の化学的性質をもたらします。
2. 製法
合成経路と反応条件: (Z)-3-メチル-4H-クロメン-4-オンオキシムの合成は、通常、3-メチル-4H-クロメン-4-オンとヒドロキシルアミンを縮合させることから始まります。この反応は、一般的に塩酸や硫酸などの酸触媒の存在下で行われ、オキシムの生成を促進します。反応混合物を60〜80℃程度の温度で数時間加熱し、完全な変換を確実に行います。
工業的製造方法: 工業的な設定において、(Z)-3-メチル-4H-クロメン-4-オンオキシムの生産は、連続フロー反応器を使用することで規模拡大できます。これらの反応器は、温度、圧力、反応物の濃度などの反応条件を正確に制御することで、最終生成物の収率と純度を高めることができます。環境に優しいプロセスにするために、グリーン溶媒と触媒を使用することもできます。
3. 化学反応の解析
反応の種類: (Z)-3-メチル-4H-クロメン-4-オンオキシムは、以下を含む様々な化学反応を起こします。
酸化: オキシム基は、有機合成において有用な中間体であるニトリルオキシドを生成するために酸化できます。
還元: オキシムは、対応するアミンを生成するために還元できます。これは、さらに官能基化することができます。
置換: オキシム基は、求核置換反応に関与することができ、様々な誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応で使用できます。
主な生成物:
酸化: ニトリルオキシド。
還元: アミン。
置換: 使用される求核剤に応じて、様々な置換誘導体。
4. 科学研究への応用
(Z)-3-メチル-4H-クロメン-4-オンオキシムは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されてきました。
医学: 様々な疾患に対する治療薬としての可能性を探求するための研究が進められています。
産業: 染料、顔料、その他の工業化学品の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-4H-chromen-4-one oxime typically involves the condensation of 3-Methyl-4H-chromen-4-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the oxime. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions: (Z)-3-Methyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to form the corresponding amine, which can be further functionalized.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Z)-3-Methyl-4H-chromen-4-one oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
(Z)-3-メチル-4H-クロメン-4-オンオキシムの作用機序は、特定の分子標的との相互作用を含みます。オキシム基は、様々な酵素や受容体と水素結合を形成し、それらの活性を調節することができます。この相互作用は、特定の生化学的経路の阻害または活性化につながり、観測される生物学的効果をもたらします。関与する正確な分子標的と経路はまだ調査中ですが、予備的な研究では、この化合物がキナーゼやその他の調節タンパク質と相互作用する可能性があることを示唆しています。
類似の化合物:
(E)-3-メチル-4H-クロメン-4-オンオキシム: (Z)-3-メチル-4H-クロメン-4-オンオキシムの幾何異性体。
4H-クロメン-4-オンオキシム: 3位にメチル基がありません。
3-メチル-4H-クロメン-4-オン: オキシム基がありません。
独自性: (Z)-3-メチル-4H-クロメン-4-オンオキシムは、3位にメチル基とオキシム基の両方があるため、独特です。この官能基の組み合わせは、明確な化学的および生物学的性質を付与し、様々な用途で価値のある化合物となります。
類似化合物との比較
(E)-3-Methyl-4H-chromen-4-one oxime: The geometric isomer of (Z)-3-Methyl-4H-chromen-4-one oxime.
4H-chromen-4-one oxime: Lacks the methyl group at the 3-position.
3-Methyl-4H-chromen-4-one: Lacks the oxime group.
Uniqueness: this compound is unique due to the presence of both the methyl group at the 3-position and the oxime group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
(NE)-N-(3-methylchromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+ |
InChIキー |
LDYOHXFXRBHAJP-ZHACJKMWSA-N |
異性体SMILES |
CC\1=COC2=CC=CC=C2/C1=N/O |
正規SMILES |
CC1=COC2=CC=CC=C2C1=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)





